5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylicacid ethyl ester
Overview
Description
5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C12H12BrN3O2. It is a solid substance that appears as white to pale yellow crystals. This compound is insoluble in water at room temperature but soluble in some organic solvents such as alcohols and ethers . It is an important intermediate in organic synthesis and is often used in the manufacture of pharmaceuticals, pesticides, and dyes .
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole, have been known to exhibit a broad range of biological properties . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Compounds with similar structures have been known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight (31015) suggests that it may have suitable pharmacokinetic properties .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Preparation Methods
The preparation of 5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidone with bromobenzene . Another method uses pyrroline and bromobenzene . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures with additional steps to purify and isolate the compound efficiently .
Chemical Reactions Analysis
5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group at the 5-position can undergo alkylation reactions with alkyl halides or other alkylating agents to introduce various alkyl groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Cyclization Reactions: The triazole ring can undergo cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester has a wide range of scientific research applications:
Comparison with Similar Compounds
5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
- 5-Amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
- 5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
- 5-Amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
These compounds share a similar triazole core structure but differ in the substituents on the phenyl ring.
Properties
IUPAC Name |
ethyl 5-amino-1-(4-bromophenyl)triazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-7(12)4-6-8/h3-6H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAJPZBJJFOHOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577197 | |
Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106748-14-5 | |
Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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